3'-Bromo-2-thiomorpholinomethyl benzophenone
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Overview
Description
3’-Bromo-2-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C17H16BrNOS It is characterized by the presence of a bromine atom at the 3’ position, a thiomorpholine ring, and a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2-thiomorpholinomethyl benzophenone typically involves the following steps:
Thiomorpholine Introduction: The thiomorpholine ring can be introduced via nucleophilic substitution reactions. This involves reacting the brominated benzophenone with thiomorpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of 3’-Bromo-2-thiomorpholinomethyl benzophenone may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 3’ position can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3’-Bromo-2-thiomorpholinomethyl benzophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-2-thiomorpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The bromine atom and thiomorpholine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways or chemical reactions, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3’-Chloro-2-thiomorpholinomethyl benzophenone: Similar structure with a chlorine atom instead of bromine.
3’-Fluoro-2-thiomorpholinomethyl benzophenone: Contains a fluorine atom at the 3’ position.
2-Thiomorpholinomethyl benzophenone: Lacks the halogen atom at the 3’ position.
Uniqueness
3’-Bromo-2-thiomorpholinomethyl benzophenone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens or hydrogen.
Properties
IUPAC Name |
(3-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJQNFBDGQKAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643814 |
Source
|
Record name | (3-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-70-9 |
Source
|
Record name | (3-Bromophenyl)[2-(4-thiomorpholinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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